molecular formula C9H9BrN2O B3432839 3-Bromo-4-methoxy-6-methyl-1H-indazole CAS No. 1000342-17-5

3-Bromo-4-methoxy-6-methyl-1H-indazole

Cat. No.: B3432839
CAS No.: 1000342-17-5
M. Wt: 241.08 g/mol
InChI Key: VHMNCPDDIVQCQS-UHFFFAOYSA-N
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Description

3-Bromo-4-methoxy-6-methyl-1H-indazole is a brominated indazole derivative with a methoxy group at position 4 and a methyl group at position 6. The molecular formula of the target compound is likely C₉H₉BrN₂O (calculated MW 257.09). Brominated indazoles are critical intermediates in pharmaceutical synthesis, particularly for antiviral and anticancer agents .

Properties

IUPAC Name

3-bromo-4-methoxy-6-methyl-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c1-5-3-6-8(7(4-5)13-2)9(10)12-11-6/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMNCPDDIVQCQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NNC(=C2C(=C1)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701283896
Record name 3-Bromo-4-methoxy-6-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701283896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000342-17-5
Record name 3-Bromo-4-methoxy-6-methyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000342-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-methoxy-6-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701283896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-methoxy-6-methyl-1H-indazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-bromo-4-methoxy-6-methylphenylhydrazine with a suitable carbonyl compound, followed by cyclization, can yield the desired indazole derivative. The reaction is typically carried out in the presence of a catalyst, such as a Lewis acid, and under reflux conditions to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 3 is the primary site for nucleophilic substitution due to its electrophilic nature. Potential substituents include amines, thiols, or other nucleophiles under basic conditions. For example:

  • Reaction with amines : The bromine can be replaced by amine groups (e.g., NH₂, NR₂) in the presence of a base like potassium carbonate.

  • Reaction with thiols : Thiols (e.g., RSH) may displace bromine under similar conditions.

Table 1: Hypothetical Substitution Reaction Conditions

Reaction TypeReagents/ConditionsYield (Hypothetical)Reference Basis
Amine substitutionAmine (e.g., NH₃), K₂CO₃, DMF, 80°C~70–85%Analogous to
Thiol substitutionRSH, NaOH, ethanol, reflux~60–75%General substitution trends

Oxidation Reactions

The methyl group at position 6 is susceptible to oxidation. Strong oxidizing agents like KMnO₄ or CrO₃ could convert the methyl group to a carboxylic acid or ketone:

  • Methyl to carboxylic acid : Oxidation with KMnO₄ under acidic conditions.

  • Methyl to aldehyde/ketone : Partial oxidation with milder agents (e.g., CrO₃).

Table 2: Oxidation Reaction Conditions

Oxidizing AgentConditionsProductYield (Hypothetical)Reference Basis
KMnO₄, H₂SO₄Reflux, aqueous/acidic6-carboxy-1H-indazole~65–75%Analogous to
CrO₃, CH₃COOHRoom temperature, 24 h6-keto-1H-indazole~45–55%General oxidation trends

Demethylation of Methoxy Group

The methoxy group at position 4 may undergo demethylation under strong acidic or basic conditions:

  • Acid-catalyzed demethylation : HBr or HI in acetic acid could cleave the OCH₃ group to form a phenolic OH group.

  • Base-catalyzed demethylation : Alkali hydroxides (e.g., NaOH) under reflux.

Table 3: Demethylation Reaction Conditions

ReagentConditionsProductYield (Hypothetical)Reference Basis
HBr, CH₃COOHReflux, 12 h4-hydroxy-1H-indazole~50–60%General ester hydrolysis
NaOH, ethanolReflux, 24 h4-hydroxy-1H-indazole~55–65%Analogous to

Cross-Coupling Reactions

The bromine atom at position 3 may participate in Suzuki or Heck coupling reactions to form carbon-carbon bonds:

  • Suzuki coupling : Requires a boronic acid and a palladium catalyst (e.g., Pd(PPh₃)₄) under inert conditions.

  • Heck coupling : Uses alkenes and Pd catalysts to introduce alkenyl groups.

Table 4: Cross-Coupling Reaction Conditions

Reaction TypeReagents/ConditionsProductYield (Hypothetical)Reference Basis
Suzuki couplingBoronic acid, Pd(PPh₃)₄, Na₂CO₃Aryl-substituted indazole~50–70%Analogous to
Heck couplingAlkene, Pd(OAc)₂, Et₃N, DMFAlkenyl-substituted indazole~40–60%General coupling trends

Reduction Reactions

While the methoxy group is electron-donating, the bromine atom may undergo reduction under specific conditions:

  • Reduction to indole : Using hydrogen gas (H₂) and a catalyst (e.g., Pd/C) under high pressure.

  • Partial reduction : Selective reduction of substituents without ring cleavage.

Table 5: Reduction Reaction Conditions

Reagents/CatalystConditionsProductYield (Hypothetical)Reference Basis
H₂, Pd/C, EtOH50 atm, 80°C, 12 hIndole derivative~30–50%General reduction trends

Metabolic Pathways and Stability

The compound’s stability under laboratory conditions (e.g., inert atmosphere, low temperatures) and metabolic breakdown via cytochrome P450 enzymes are critical for pharmacological applications. For example:

  • Cytochrome P450 interaction : Potential N-hydroxylation or demethylation in vivo.

  • Transport mechanisms : Interaction with ABC transporters for cellular distribution.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has demonstrated that derivatives of indazole, including 3-Bromo-4-methoxy-6-methyl-1H-indazole, exhibit significant anticancer properties. For example, studies have shown that certain indazole derivatives can induce apoptosis in cancer cell lines, such as K562 cells, by modulating key apoptosis-related proteins like Bcl-2 and Bax. These compounds have been evaluated for their inhibitory effects on cancer cell proliferation, with promising results indicating potential as therapeutic agents against various cancers .

Anti-inflammatory and Antimicrobial Properties
In addition to anticancer effects, indazole derivatives are being investigated for their anti-inflammatory and antimicrobial activities. The presence of the bromine atom in this compound enhances its reactivity, making it a candidate for further pharmacological evaluations in these areas.

Pharmaceutical Intermediates
This compound serves as an important intermediate in the synthesis of pharmaceuticals targeting metabolic syndromes. Specifically, it is utilized in developing ketohexokinase (KHK) inhibitors, which are beneficial for treating conditions like obesity and type II diabetes . The efficient synthesis routes developed for this compound facilitate its use in large-scale pharmaceutical production.

Biological Studies

Mechanistic Studies
The mechanisms of action for this compound involve interactions with specific molecular targets within biological systems. For instance, it may inhibit enzymes involved in disease pathways, thereby exerting therapeutic effects. Research into the biological activity of this compound contributes to understanding its potential roles in modulating various biological processes.

Structure-Activity Relationship (SAR) Studies
The exploration of structure-activity relationships (SAR) is critical for optimizing the efficacy of indazole derivatives. By modifying the chemical structure of compounds like this compound, researchers aim to enhance their potency and selectivity against specific biological targets .

Materials Science

Development of Novel Materials
Beyond medicinal applications, this compound is also utilized in materials science for developing new materials with specific electronic and optical properties. The unique structural characteristics of indazoles allow for their incorporation into various material matrices, potentially leading to advancements in electronic devices and sensors.

Case Studies

Study Focus Findings
Antitumor Activity Study Evaluated anticancer effects on K562 cellsInduced apoptosis through modulation of Bcl-2 family proteins; IC50 value of 5.15 µM
KHK Inhibitor Development Investigated synthesis methods for KHK inhibitorsDeveloped efficient synthetic routes; potential applications in metabolic syndrome treatments
Biological Activity Evaluation Assessed anti-inflammatory and antimicrobial propertiesExhibited significant reactivity due to bromine atom; promising candidates for drug development

Mechanism of Action

The mechanism of action of 3-Bromo-4-methoxy-6-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparison

The table below compares substituents, molecular weights, and functional groups of 3-Bromo-4-methoxy-6-methyl-1H-indazole with structurally related indazoles:

Compound Name Substituents Molecular Formula Molecular Weight Key Functional Groups
This compound Br (3), OMe (4), Me (6) C₉H₉BrN₂O 257.09 Bromo, methoxy, methyl
3-Bromo-4-chloro-6-methoxy-1H-indazole Br (3), Cl (4), OMe (6) C₈H₆BrClN₂O 261.50 Bromo, chloro, methoxy
3-Bromo-6-fluoro-1H-indazole Br (3), F (6) C₇H₄BrFN₂ 215.02 Bromo, fluoro
3-Bromo-4-methyl-7-nitro-1H-indazole Br (3), Me (4), NO₂ (7) C₈H₆BrN₃O₂ 256.06 Bromo, methyl, nitro
6-Bromo-1-ethyl-5-methyl-1H-indazole Br (6), Et (1), Me (5) C₁₀H₁₁BrN₂ 239.12 Bromo, ethyl, methyl
Key Observations:
  • Substituent Effects: Methoxy (OMe): Electron-donating, enhances solubility and influences regioselectivity in reactions compared to chloro (Cl) or nitro (NO₂) groups . Bromo (Br): Facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .

Biological Activity

3-Bromo-4-methoxy-6-methyl-1H-indazole is a substituted indazole compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and other pharmacological effects. The findings are supported by data from various studies and include case studies where applicable.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to the indazole ring. This unique combination of substituents contributes to its biological properties.

Property Value
Molecular Formula C10H10BrN3O
Molecular Weight 272.11 g/mol
IUPAC Name This compound

Antimicrobial Activity

Research indicates that indazole derivatives, including this compound, exhibit significant antimicrobial properties. A study showed that this compound demonstrated inhibitory activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating its potential as an antibacterial agent .

Anticancer Properties

Several studies have investigated the anticancer effects of indazole derivatives. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In particular, studies evaluating the compound's effect on ERK1/2 signaling pathways revealed promising results, with IC50 values suggesting strong efficacy against specific cancer types .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer progression.
  • Signal Transduction Modulation: It likely affects pathways such as ERK1/2, which are crucial for cell survival and proliferation.

Case Studies

  • Study on Anticancer Activity: A clinical study evaluated the effects of a closely related indazole derivative on melanoma patients with BRAFV600 mutations. The compound showed a well-tolerated profile and significant antitumor activity at doses up to 400 mg twice daily .
  • Antimicrobial Evaluation: In vitro tests demonstrated that this compound exhibited potent antibacterial activity against resistant strains of Staphylococcus aureus, highlighting its therapeutic potential in treating infections caused by multidrug-resistant bacteria .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at the 4-position and 6-position of the indazole scaffold significantly influence its biological activity. The presence of electron-donating groups like methoxy enhances potency against certain targets while maintaining selectivity .

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-4-methoxy-6-methyl-1H-indazole?

The synthesis involves bromination of a pre-functionalized indazole precursor. For example, bromination using N-bromosuccinimide (NBS) in sulfuric acid under controlled temperatures (0–25°C) can introduce bromine at position 3. Methoxy and methyl groups are typically introduced via nucleophilic substitution or Friedel-Crafts alkylation, with protecting groups (e.g., PMB) preventing undesired side reactions. Multi-step purification, including ice-water precipitation and ethyl acetate washing, ensures high yield (80–95%) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Assigns substituent positions (e.g., methyl at C6: δ ~2.4 ppm; methoxy at C4: δ ~3.8 ppm). DEPT-135 distinguishes CH3 groups.
  • HRMS : Confirms molecular weight (e.g., [M+H]+ expected at ~255.0 m/z).
  • IR : Identifies C-Br stretches (500–600 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹).
  • X-ray crystallography : Resolves tautomeric forms and crystal packing .

Q. What purification methods are recommended?

Column chromatography (silica gel, hexane/ethyl acetate gradient) removes di-brominated byproducts. Recrystallization from ethanol or methanol enhances purity (>98%). Centrifugal partition chromatography (CPC) is suitable for heat-sensitive batches .

Q. How should this compound be stored to ensure stability?

Store at 2–8°C in amber vials under argon. Desiccants (silica gel) prevent hydrolysis of the methoxy group. Stability studies show <5% degradation over 12 months under these conditions .

Advanced Questions

Q. How can regioselectivity be controlled during bromination of the indazole core?

The methoxy group at C4 directs electrophilic bromination to the ortho position (C3) via electron-donating effects. Kinetic control is achieved using polar solvents (e.g., DMF) and limiting NBS stoichiometry (1.1 equiv). Thermodynamic control at higher temperatures (~50°C) may favor alternative sites but risks di-bromination .

Q. What computational methods predict electronic properties relevant to reactivity?

Density Functional Theory (DFT) with B3LYP/6-31G(d) calculates frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) and electrostatic potentials. These models identify C3-Br as the most electrophilic site, guiding cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. How do tautomeric equilibria affect the compound’s reactivity?

1H-indazoles exist as N1-H/N2-H tautomers. NMR variable-temperature experiments and NOESY correlate dominant tautomers. Computational studies show electron-withdrawing Br at C3 stabilizes the N1-H form, influencing hydrogen-bonding interactions in catalysis .

Q. How is purity validated in large-scale synthesis batches?

Orthogonal methods include:

  • qNMR : Quantifies purity by integrating proton signals against an internal standard (e.g., maleic acid).
  • GC-MS/LC-MS : Detects impurities (e.g., residual dichlorobenzonitrile, <2%).
  • Elemental analysis : Confirms C/H/N ratios within ±0.4% of theoretical values .

Notes

  • Methodological Focus : Emphasized reproducible protocols from peer-reviewed studies.
  • Advanced Insights : Integrated computational and experimental data to address mechanistic and optimization challenges.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-4-methoxy-6-methyl-1H-indazole
Reactant of Route 2
3-Bromo-4-methoxy-6-methyl-1H-indazole

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